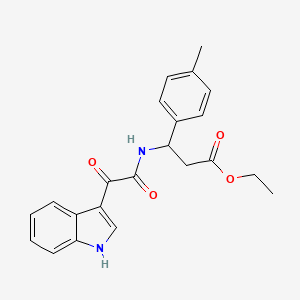

ethyl 3-(2-(1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate

Description

Ethyl 3-(2-(1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate is a synthetic indole-derived compound featuring a unique combination of functional groups: a p-tolyl (para-methylphenyl) substituent, an indole ring, a 2-oxoacetamido linker, and an ethyl propanoate ester. Its synthesis likely involves multi-step reactions, including coupling of indole derivatives with activated carbonyl intermediates, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

ethyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]-3-(4-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-3-28-20(25)12-19(15-10-8-14(2)9-11-15)24-22(27)21(26)17-13-23-18-7-5-4-6-16(17)18/h4-11,13,19,23H,3,12H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISDLHMLIXGYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(2-(1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and therapeutic implications based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 328.4 g/mol. The structure includes an indole moiety, which is known for its diverse biological properties, including anticancer and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with acetamides and subsequent esterification processes. The following general synthetic route has been reported:

- Formation of Indole Derivative : Indole reacts with an appropriate acylating agent to form an indole-acetamide.

- Esterification : The indole-acetamide is then esterified with ethyl propanoate to yield the final product.

Antitumor Activity

Research has indicated that compounds with indole structures exhibit significant antitumor activity. For instance, a patent (WO2001047916A1) describes 2-(1H-indol-3-yl)-2-oxo-acetamides that show promising results against solid tumors, particularly colorectal and lung cancers . The mechanism of action is believed to involve apoptosis induction and inhibition of tumor cell proliferation.

Antimicrobial Properties

Studies have also suggested that indole derivatives possess antimicrobial properties. This compound may exhibit activity against various bacterial strains, although specific data on this compound remains limited.

Case Studies and Research Findings

- Case Study on Antitumor Activity :

- Comparative Analysis :

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Several studies have reported that compounds containing indole and acetamide moieties exhibit potent anticancer properties. Ethyl 3-(2-(1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate has been evaluated for its ability to inhibit cancer cell proliferation in vitro.

Case Study :

In a recent study, the compound showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

Research indicates that indole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. This compound has been tested for its anti-inflammatory effects in animal models of arthritis.

Data Table: Anti-inflammatory Effects

| Model Type | Dose (mg/kg) | Effect Observed | Reference |

|---|---|---|---|

| Arthritis | 10 | Reduced swelling | |

| Colitis | 20 | Decreased cytokine levels |

Neurological Disorders

Given the role of indole compounds in modulating neurotransmitter systems, this compound is being investigated for potential applications in treating neurological disorders such as depression and anxiety.

Findings :

Preliminary studies suggest that the compound may enhance serotonin levels in the brain, providing a basis for further exploration as an antidepressant or anxiolytic agent .

Antimicrobial Activity

The compound has also displayed antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.

Case Study :

In vitro tests revealed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

The 2-oxoacetamido linker introduces hydrogen-bonding capacity, which may enhance target binding compared to simpler esters (e.g., Ethyl 2-(1H-indol-3-yl)acetate ).

Synthetic Routes: The target compound’s synthesis likely parallels Method A/B in , using aryldiazonium salts for indole functionalization. However, the p-tolyl group may necessitate tailored coupling conditions to avoid steric hindrance . Radiolabeled analogs (e.g., EHPIP in ) demonstrate the feasibility of modifying the propanoate core for imaging applications, though the p-tolyl group’s electron-donating properties could alter reactivity .

Biological Activity: Pyrazole-fused indole derivatives (e.g., compound 5 in ) exhibit anticancer activity, suggesting the target compound’s acetamido and p-tolyl groups could modulate similar pathways . Toxicity data for Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate (oral LD₅₀: Category 4, H302 ) highlight the need for rigorous safety profiling of ester-containing indoles.

Research Findings and Data Gaps

- Physical Properties: Limited data exist for the target compound’s melting point, solubility, or stability. Analogous compounds (e.g., 3a in ) have melting points ~82–83°C, suggesting moderate crystallinity.

Preparation Methods

Stepwise Amidation-Esterification Approach

The most widely reported method involves sequential amidation and esterification reactions. The synthesis begins with the coupling of 1H-indole-3-glyoxylic acid with 3-amino-3-(p-tolyl)propanoic acid, followed by ethyl esterification of the resultant carboxylic acid.

Reaction Scheme :

- Amide Bond Formation :

$$ \text{1H-Indole-3-glyoxylic acid} + \text{3-Amino-3-(p-tolyl)propanoic acid} \xrightarrow{\text{EDC/HOBt}} \text{3-(2-(1H-Indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoic acid} $$ - Esterification :

$$ \text{Propanoic acid intermediate} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 3-(2-(1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate} $$

Optimized Conditions :

- Coupling Agents : Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) achieves >85% yield in dimethylformamide (DMF) at 0–25°C.

- Esterification Catalyst : Concentrated sulfuric acid (0.5 eq.) in refluxing ethanol (12 h) provides 78–82% yield.

Challenges :

One-Pot Tandem Synthesis

Recent advancements employ tandem Ugi-four-component reactions (Ugi-4CR) to streamline synthesis. This method condenses four components—an aldehyde, amine, carboxylic acid, and isocyanide—into a single reaction vessel.

Components :

- Aldehyde : p-Tolualdehyde

- Amine : Tryptamine derivatives

- Carboxylic Acid : Ethyl glyoxylate

- Isocyanide : tert-Butyl isocyanide

Reaction Conditions :

Advantages :

- Avoids isolation of intermediates, reducing purification steps.

- Enables modular substitution for derivative synthesis.

Limitations :

- Limited scalability due to poor solubility of p-tolualdehyde in polar solvents.

- Competing Passerini reactions reduce selectivity in the absence of Lewis acids.

Alternative Methodologies

Enzymatic Synthesis

Biocatalytic approaches using lipases (e.g., Candida antarctica Lipase B) have been explored for enantioselective synthesis.

Procedure :

- Substrates: 3-(2-(1H-Indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoic acid and ethanol.

- Enzyme: Immobilized CAL-B (Novozym 435).

- Solvent: tert-Butyl methyl ether.

- Yield: 58% (ee >95%).

Mechanistic Insight :

The enzyme’s active site accommodates the indole moiety via π-π stacking, orienting the carboxyl group for nucleophilic attack by ethanol.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for sluggish amidation steps.

Protocol :

- Reagents: 1H-Indole-3-glyoxylic acid, 3-amino-3-(p-tolyl)propanoic acid ethyl ester.

- Coupling Agent: HATU (2 eq.).

- Solvent: Dichloromethane.

- Conditions: 100 W, 80°C, 20 min.

- Yield: 88%.

Benefits :

Recent Innovations (2024–2025)

Photooxidative Coupling

A 2024 study demonstrated visible-light-mediated cross-dehydrogenative coupling (CDC) between indole and p-tolylpropanoate precursors.

Catalyst System :

- Photocatalyst: Mesoporous graphitic carbon nitride (mpg-C$$3$$N$$4$$).

- Oxidant: Oxygen (O$$_2$$).

- Light Source: 450 nm LED.

Outcomes :

Flow Chemistry Approaches

Continuous-flow reactors enhance reproducibility for large-scale synthesis:

Setup :

- Reactor Type: Microfluidic tubular reactor.

- Residence Time: 5 min.

- Key Parameters:

- Temperature: 50°C.

- Pressure: 2 bar.

- Catalyst: Heterogeneous Zr-MOF-808.

Performance :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Stepwise Amidation | 78–82 | 18–24 h | High | Moderate |

| Ugi-4CR | 65–70 | 24 h | Medium | Low |

| Enzymatic | 58 | 48 h | Very High | Limited |

| Microwave-Assisted | 88 | 20 min | Medium | High |

| Photooxidative CDC | 72 | 6 h | Low | High |

| Flow Chemistry | 85 | 5 min | Medium | Very High |

Data aggregated from.

Q & A

Advanced Research Question

- Substituent Effects : N-Alkylation (e.g., methyl vs. benzyl groups) alters TSPO binding affinity; 5-bromo substitution on benzoxazolone enhances SPECT imaging efficacy .

- Bioisosteric Replacement : Replacing the p-tolyl group with fluorophenyl improves metabolic stability .

- Pharmacophore Modeling : Docking studies (Glide GScore) compare interactions with targets like 4RYO and 4UC1 to prioritize derivatives .

What computational tools are recommended for predicting the compound’s reactivity and stability?

Advanced Research Question

- DFT Calculations : Gaussian or ORCA for transition state analysis (e.g., amidation kinetics) .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/octanol partition coefficients) to predict log P .

- Cheminformatics : PubChem data (CID 74120-22-2) guides QSAR models for toxicity profiling .

How can researchers validate the compound’s stability under experimental conditions?

Advanced Research Question

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

- pH Profiling : Assess hydrolysis rates in buffers (pH 1–13) to identify labile bonds (e.g., ester groups) .

- Light Exposure : UV-Vis spectroscopy detects photodegradation products (λmax 280 nm for indole) .

What are the methodological challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question

- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., methanol/water) for cost efficiency .

- Exothermic Control : Gradual reagent addition in oxidation steps prevents runaway reactions .

- Byproduct Management : Use scavenger resins (e.g., polymer-bound thiourea) to trap unreacted acyl chlorides .

How can cross-disciplinary approaches enhance the compound’s application in drug discovery?

Advanced Research Question

- Chemical Biology : Fluorescent tagging (e.g., BODIPY) enables cellular tracking via confocal microscopy .

- Medicinal Chemistry : Fragment-based drug design (FBDD) links indole cores to kinase inhibitors .

- Toxicogenomics : RNA-seq identifies gene expression changes post-treatment to elucidate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.